molecular formula C13H12N2O6 B14348891 Hex-2-ynyl 3,5-dinitrobenzoate CAS No. 91803-12-2

Hex-2-ynyl 3,5-dinitrobenzoate

Cat. No.: B14348891
CAS No.: 91803-12-2
M. Wt: 292.24 g/mol
InChI Key: QZVNBFWAMKHIQF-UHFFFAOYSA-N
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Description

Hex-2-ynyl 3,5-dinitrobenzoate is an organic compound characterized by the presence of a hex-2-ynyl group attached to a 3,5-dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hex-2-ynyl 3,5-dinitrobenzoate typically involves the esterification of hex-2-yn-1-ol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the 3,5-dinitrobenzoic acid to its corresponding acyl chloride, which then reacts with hex-2-yn-1-ol to form the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction rates and yields while adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Hex-2-ynyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Hex-2-ynyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

Hex-2-ynyl 3,5-dinitrobenzoate can be compared with other similar compounds such as:

  • Ethyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate
  • Benzimidazolium 3,5-dinitrobenzoate

Uniqueness: The alkyne group allows for additional functionalization and modification, making it a versatile compound for various chemical transformations .

Comparison with Similar Compounds

Properties

CAS No.

91803-12-2

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

hex-2-ynyl 3,5-dinitrobenzoate

InChI

InChI=1S/C13H12N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-3,6H2,1H3

InChI Key

QZVNBFWAMKHIQF-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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